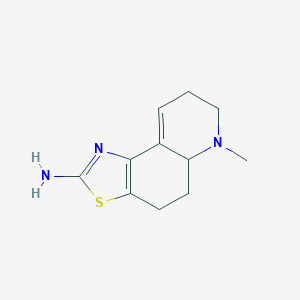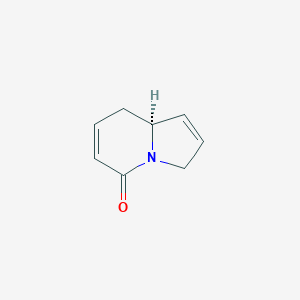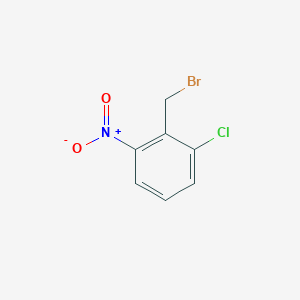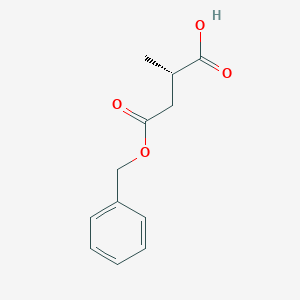
Butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2S)-(9CI) is a chemical compound commonly known as methyl phenyl succinate. It is widely used in the field of organic chemistry as a starting material for the synthesis of various compounds. Methyl phenyl succinate is a colorless liquid with a fruity odor and is soluble in most organic solvents.
Mecanismo De Acción
The mechanism of action of methyl phenyl succinate is not well understood. However, it is believed to act as a precursor for the synthesis of various bioactive compounds, which may exhibit their pharmacological effects through different mechanisms.
Efectos Bioquímicos Y Fisiológicos
Methyl phenyl succinate has not been extensively studied for its biochemical and physiological effects. However, it has been reported to exhibit moderate toxicity towards human cells in vitro. Further studies are required to determine its potential toxicity in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl phenyl succinate is a versatile starting material for the synthesis of various compounds. It is readily available and relatively inexpensive. However, it has limited solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of methyl phenyl succinate in scientific research. One potential area of research is the synthesis of chiral building blocks and pharmaceutical intermediates using this compound. Another area of research is the synthesis of bioactive compounds such as antiviral and anticancer agents. Additionally, the potential toxicity of methyl phenyl succinate should be further investigated to determine its safety for use in scientific research.
Métodos De Síntesis
Methyl phenyl succinate can be synthesized through several methods, including the esterification of succinic acid with methanol and phenylmethanol in the presence of a catalyst. Another method involves the reaction of phenylmagnesium bromide with diethyl succinate, followed by hydrolysis and methylation.
Aplicaciones Científicas De Investigación
Methyl phenyl succinate has been widely used in scientific research for the synthesis of various compounds such as chiral building blocks, pharmaceutical intermediates, and fragrances. It has also been used as a starting material in the synthesis of bioactive compounds such as antiviral and anticancer agents.
Propiedades
Número CAS |
143225-26-7 |
|---|---|
Nombre del producto |
Butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2S)-(9CI) |
Fórmula molecular |
C12H14O4 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
(2S)-2-methyl-4-oxo-4-phenylmethoxybutanoic acid |
InChI |
InChI=1S/C12H14O4/c1-9(12(14)15)7-11(13)16-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,15)/t9-/m0/s1 |
Clave InChI |
VCTNZSZUTRPODK-VIFPVBQESA-N |
SMILES isomérico |
C[C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O |
SMILES |
CC(CC(=O)OCC1=CC=CC=C1)C(=O)O |
SMILES canónico |
CC(CC(=O)OCC1=CC=CC=C1)C(=O)O |
Sinónimos |
Butanedioic acid, methyl-, 4-(phenylmethyl) ester, (2S)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl (E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-YL]-5-hydroxy-3-oxo-6-heptenoate](/img/structure/B123790.png)
![5,11-Dihydro-8-hydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123797.png)
![2-amino-9-[(3S,4S)-3,4-dihydroxycyclopentyl]-3H-purin-6-one](/img/structure/B123801.png)
![5,11-Dihydro-2,10-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123806.png)
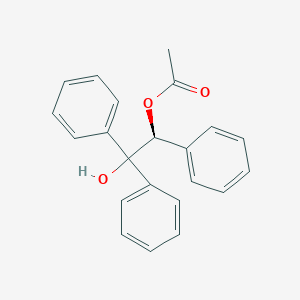
![5,11-Dihydro-4,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde](/img/structure/B123809.png)
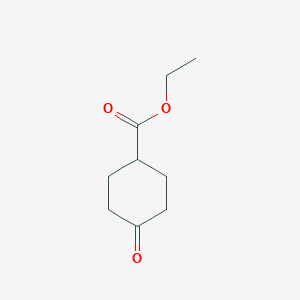
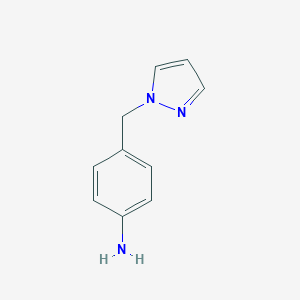
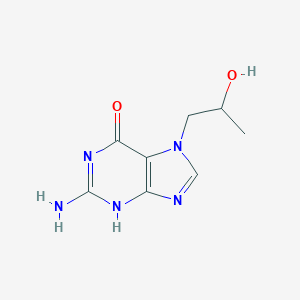
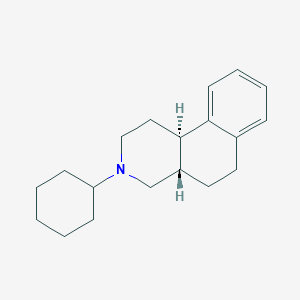
![(S)-6-Methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one](/img/structure/B123827.png)
